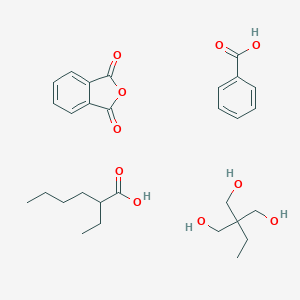
2-benzofuran-1,3-dione;benzoic acid;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe is a complex polymeric compound. It is known for its unique chemical structure and properties, which make it valuable in various industrial and scientific applications. This compound is often used in the production of high-performance materials due to its stability and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe typically involves a polymerization reaction. The primary reactants include 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- and 1,3-isobenzofurandione. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product. The polymer is then subjected to various purification processes to remove any unreacted monomers and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various high-performance materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe involves its interaction with various molecular targets. The polymer’s unique structure allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications. The pathways involved include:
Polymerization: The formation of long polymer chains through the reaction of monomer units.
Cross-linking: The creation of cross-linked networks that enhance the polymer’s mechanical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar applications in the production of high-performance materials.
Polybutylene terephthalate (PBT): Another polymer with comparable properties and uses.
Uniqueness
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe stands out due to its unique combination of stability, versatility, and mechanical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable material in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
103733-68-2 |
|---|---|
Molekularformel |
C29H40O10 |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
2-benzofuran-1,3-dione;benzoic acid;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H4O3.C8H16O2.C7H6O2.C6H14O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-3-5-6-7(4-2)8(9)10;8-7(9)6-4-2-1-3-5-6;1-2-6(3-7,4-8)5-9/h1-4H;7H,3-6H2,1-2H3,(H,9,10);1-5H,(H,8,9);7-9H,2-5H2,1H3 |
InChI-Schlüssel |
OSGMQQSUMWTQFH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)O.CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C(=O)OC2=O |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C(=O)OC2=O |
Synonyme |
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhexanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















